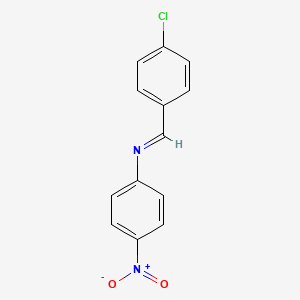
p-Chlorobenzylidene-(4-nitrophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorobenzylidene-(4-nitrophenyl)-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
p-Chlorobenzaldehyde+4-NitroanilineHCl, refluxthis compound+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
p-Chlorobenzylidene-(4-nitrophenyl)-amine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in a polar solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Chlorobenzylidene-(4-aminophenyl)-amine.
Oxidation: Various oxides depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Chlorobenzylidene-(4-nitrophenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of Schiff bases in biological systems.
Mecanismo De Acción
The mechanism of action of p-Chlorobenzylidene-(4-nitrophenyl)-amine involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The carbon-nitrogen double bond can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- p-Chlorobenzylidene-(4-aminophenyl)-amine
- p-Chlorobenzylidene-(4-methylphenyl)-amine
- p-Chlorobenzylidene-(4-hydroxyphenyl)-amine
Uniqueness
p-Chlorobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both a nitro group and a Schiff base structureThe nitro group enhances the compound’s electrophilic nature, making it more reactive towards nucleophiles compared to similar compounds without the nitro group .
Propiedades
Número CAS |
5340-14-7 |
|---|---|
Fórmula molecular |
C13H9ClN2O2 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
Clave InChI |
SAQJFGNBQLBYDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)

![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)

![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
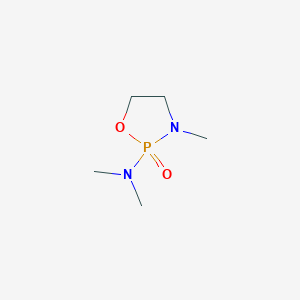
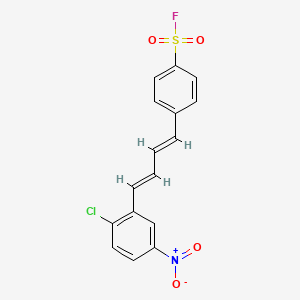
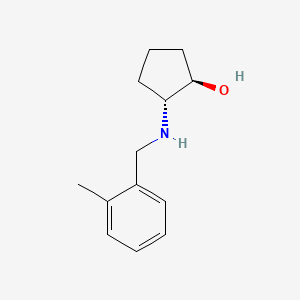

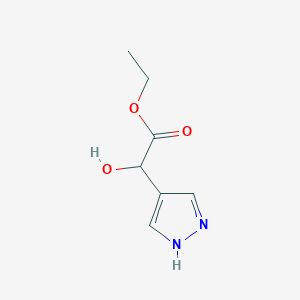
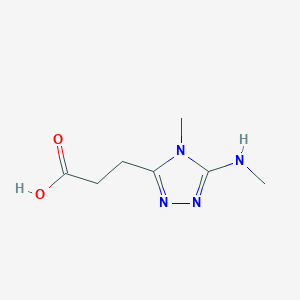
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
